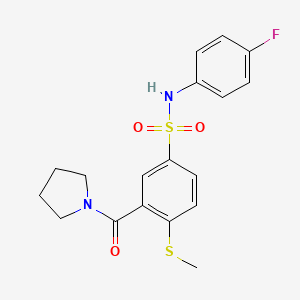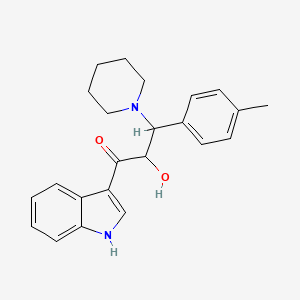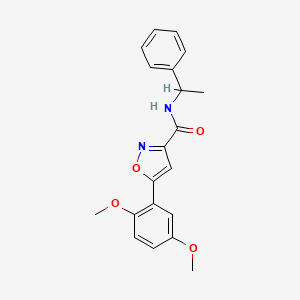
N-1,3-benzodioxol-5-yl-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-(2,5-dioxo-1-pyrrolidinyl)butanamide is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.10592162 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis of Hybrid Anticonvulsants
A study explored the synthesis of hybrid molecules that combine fragments of known antiepileptic drugs, aiming to develop new anticonvulsant agents. These hybrids showed significant potential in preliminary pharmacological screenings, displaying broad spectra of activity across preclinical seizure models. The research presents an innovative approach to drug design by integrating chemical structures of well-established antiepileptics, offering promising directions for developing more effective treatments for epilepsy (Kamiński et al., 2015).
Anticonvulsant Activity of N-Phenyl Derivatives
Another study synthesized a focused library of N-phenyl derivatives as potential new hybrid anticonvulsant agents. These compounds, tested in preclinical seizure models, demonstrated favorable anticonvulsant properties, with one compound showing high protective indexes compared to model antiepileptic drugs. This research underscores the potential of N-phenyl derivatives in enhancing the treatment of epilepsy, suggesting their viability as safer and more effective therapeutic options (Kamiński et al., 2016).
Heterocyclic Synthesis for Antiviral and Anticonvulsant Applications
Research into the synthesis of heterocyclic compounds from butanamide derivatives has opened new pathways for developing antiviral and anticonvulsant drugs. These studies highlight the versatility of butanamide derivatives in creating compounds with significant biological activities, offering potential for the discovery of new therapeutic agents for viral infections and seizure disorders (Hafiz et al., 2011), (Flefel et al., 2014).
Exploration of Liquid-Liquid Miscibility in Pharmaceutical Development
A study on Brivaracetam, a drug used for epilepsy treatment, examined the effects of sodium chloride on liquid-liquid miscibility gaps in API/water systems. This research provides insights into the formulation challenges and solutions for intravenous drug delivery, highlighting the importance of understanding physicochemical properties in the development of pharmaceutical formulations (Couvrat et al., 2016).
Nitrile Hydratase in Amide Preparation from Nitriles
The enzymatic preparation of the levetiracetam precursor, 2-(pyrrolidine-1-yl)butanamide, using a nitrile hydratase enzyme from Gordonia hydrophobica, showcases an enantioselective approach to synthesizing pharmaceutical intermediates. This method illustrates the application of biocatalysis in producing key pharmaceutical building blocks, providing a sustainable alternative to traditional chemical synthesis (Grill et al., 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c18-13(2-1-7-17-14(19)5-6-15(17)20)16-10-3-4-11-12(8-10)22-9-21-11/h3-4,8H,1-2,5-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYFLHPQYCMDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [7-(2-tert-butoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4591623.png)
![N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B4591635.png)
![2-methoxy-N-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4591643.png)


![5-(2-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4591660.png)
![5-(2-methoxyphenyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4591666.png)

![N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4591693.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B4591705.png)
![2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4591713.png)

![3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B4591722.png)
